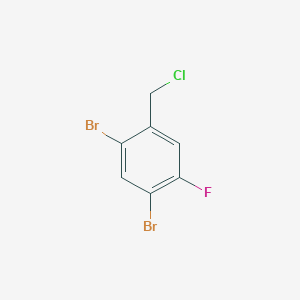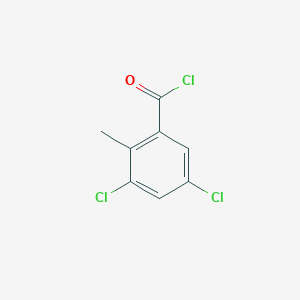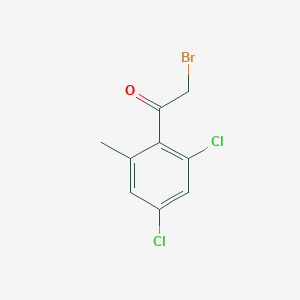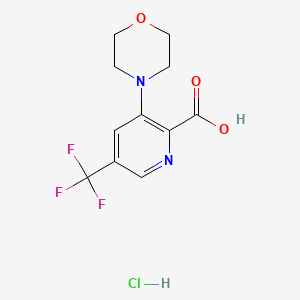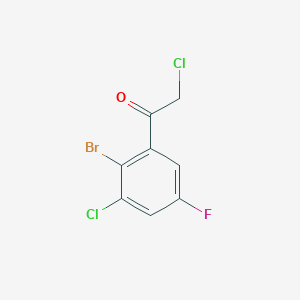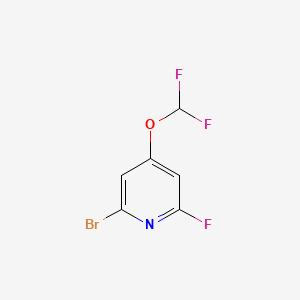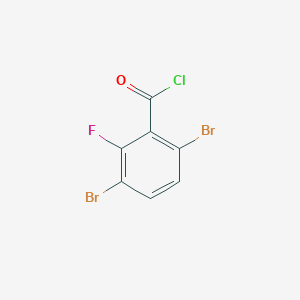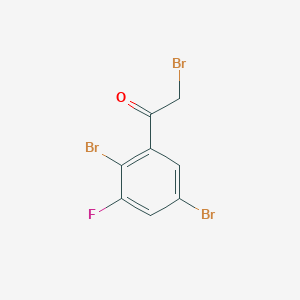
N-(3-bromo-4-fluorophenyl)acrylamide
Descripción general
Descripción
“N-(3-bromo-4-fluorophenyl)acrylamide” is a chemical compound with the molecular formula C9H7BrFNO . It has a molecular weight of 244.06 g/mol.
Molecular Structure Analysis
The molecular structure of “N-(3-bromo-4-fluorophenyl)acrylamide” can be analyzed using various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, X-ray diffraction can be used to analyze the single crystal of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromo-4-fluorophenyl)acrylamide” can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide insights into the molecule’s electrostatic potential, frontier molecular orbital, and vibrational frequencies .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Research
N-(3-bromo-4-fluorophenyl)acrylamide has potential applications in medicinal chemistry, particularly in anticancer research. Compounds with similar structures have been studied for their antitumor properties . The presence of halogen atoms in the molecular structure can be crucial for the biological activity, as they may interact with key proteins within cancer cells, leading to cell death or inhibition of proliferation.
Agriculture: Pesticide Development
In agriculture, this compound could be explored for the development of new pesticides. The bromine and fluorine atoms might contribute to the pesticidal properties, potentially leading to more effective protection of crops against pests without harming the environment or human health .
Industrial Applications: Material Synthesis
N-(3-bromo-4-fluorophenyl)acrylamide may serve as a building block in the synthesis of advanced materials. Its molecular structure could be utilized in the design of polymers or coatings with specific properties, such as increased resistance to heat or chemical degradation .
Environmental Science: Pollutant Remediation
This compound could have applications in environmental science, particularly in pollutant remediation processes. Its reactivity due to the acrylamide group might be harnessed to neutralize or decompose hazardous substances in the environment, contributing to cleaner air and water .
Material Science: Polymer Chemistry
The acrylamide moiety in N-(3-bromo-4-fluorophenyl)acrylamide suggests its use in polymer chemistry. It could be polymerized or copolymerized to create novel materials with desirable mechanical and chemical properties for various industrial applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be investigated for its potential role as an enzyme inhibitor. By binding to the active sites of enzymes, it could provide insights into enzyme mechanisms or serve as a lead compound for the development of new drugs .
Direcciones Futuras
Mecanismo De Acción
Target of Action
A similar compound, n-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (cpam), has been studied and found to have significant effects on blood sugar levels . This suggests that N-(3-bromo-4-fluorophenyl)acrylamide may also interact with targets involved in glucose metabolism.
Mode of Action
The related compound cpam has been found to reduce blood sugar levels in streptozotocin (stz) induced diabetic rats
Biochemical Pathways
Given the observed effects of the related compound cpam on blood sugar levels , it is possible that N-(3-bromo-4-fluorophenyl)acrylamide may affect pathways related to glucose metabolism and insulin signaling.
Pharmacokinetics
The related compound cpam was found to be present in the blood serum of tested rats , suggesting that N-(3-bromo-4-fluorophenyl)acrylamide may also have good bioavailability.
Result of Action
The related compound cpam was found to reduce blood sugar levels and normalize alkaline phosphatase (alp), acid phosphatase (acp), and prostatic acp values . This suggests that N-(3-bromo-4-fluorophenyl)acrylamide may have similar effects.
Propiedades
IUPAC Name |
N-(3-bromo-4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLWZSGYXVKVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-fluorophenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



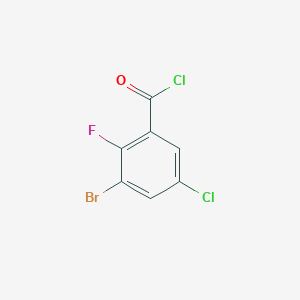
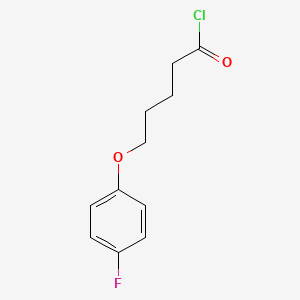
![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)
